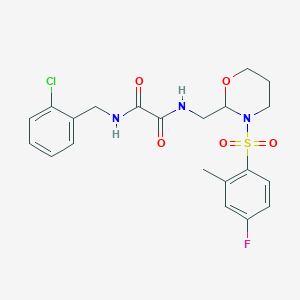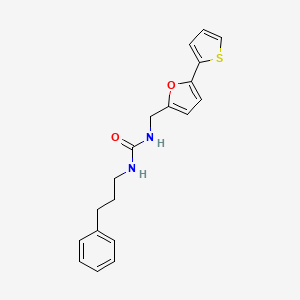
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been shown to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has been shown to exhibit unique biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. Additionally, this compound has been shown to modulate the immune system and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the development of new drugs. Additionally, this compound has been shown to have antioxidant and neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
One limitation of using 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the synthesis method is complex and requires specific reagents and conditions, which could limit its use in certain labs.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential therapeutic applications in animal models of disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and identifying potential drug candidates based on its structure.
Synthesemethoden
The synthesis of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with 3-phenylpropanol in the presence of a catalyst. This reaction produces 1-(3-phenylpropyl)-5-(thiophen-2-yl)furan-2-carbaldehyde. The second step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal, which produces the final product, 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has been shown to exhibit potential therapeutic applications in scientific research. This compound has been studied for its anti-inflammatory and anti-tumor properties. In one study, it was found that this compound inhibited the growth of human liver cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(20-12-4-8-15-6-2-1-3-7-15)21-14-16-10-11-17(23-16)18-9-5-13-24-18/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEVSVNWQGLHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)
![3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2948699.png)
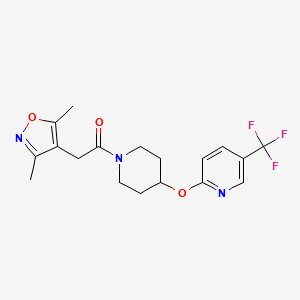
![9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2948703.png)
![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B2948705.png)
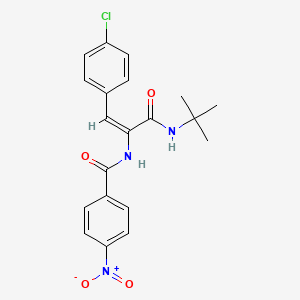
![1-[2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2948708.png)

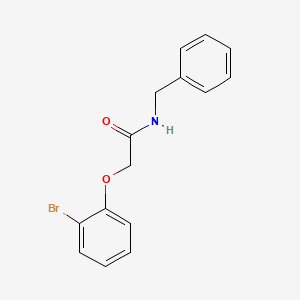
![6-Ethyl-5-fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2948716.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile](/img/structure/B2948717.png)

